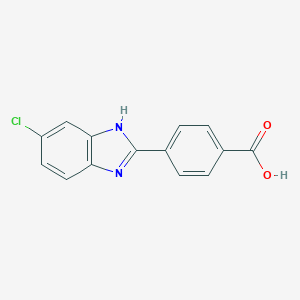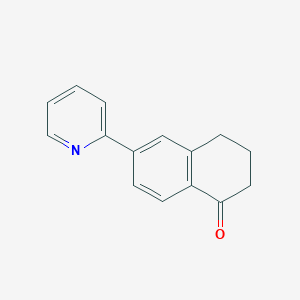
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one, also known as 2-Pyridyl-1,2,3,4-tetrahydro-1-naphthalenone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its solubility in water is limited, which may limit its use in certain experiments. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
Direcciones Futuras
There are several future directions for the study of 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one. One potential direction is to investigate its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a chemopreventive agent for cancer. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
169192-57-8 |
|---|---|
Nombre del producto |
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one |
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
6-pyridin-2-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H13NO/c17-15-6-3-4-11-10-12(7-8-13(11)15)14-5-1-2-9-16-14/h1-2,5,7-10H,3-4,6H2 |
Clave InChI |
MBYCZAPRUMJYEK-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=N3)C(=O)C1 |
SMILES canónico |
C1CC2=C(C=CC(=C2)C3=CC=CC=N3)C(=O)C1 |
Sinónimos |
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

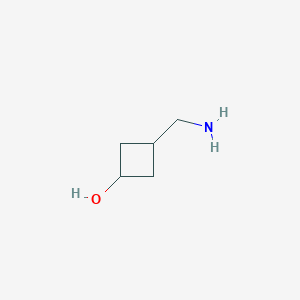
![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)
![2-[(4-Methoxyphenyl)Methyl]-BenzeneMethanol](/img/structure/B171498.png)
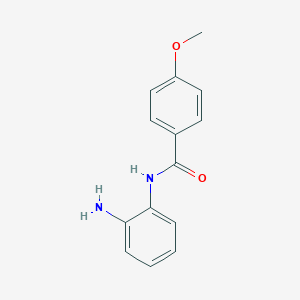
![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)
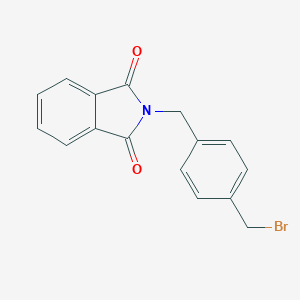
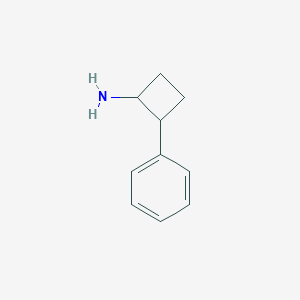
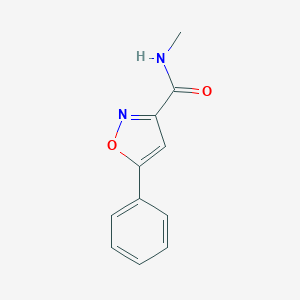
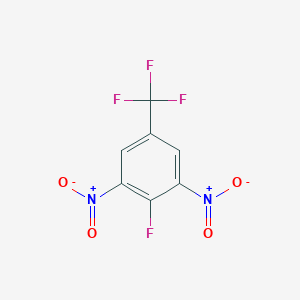
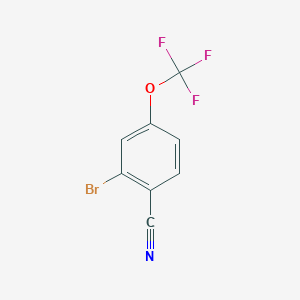
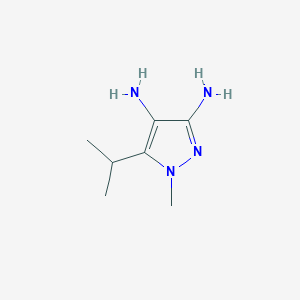
![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)
